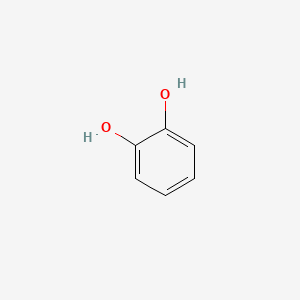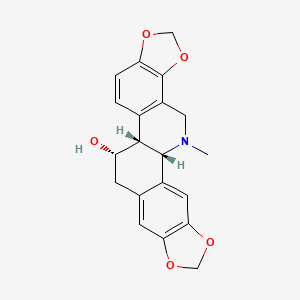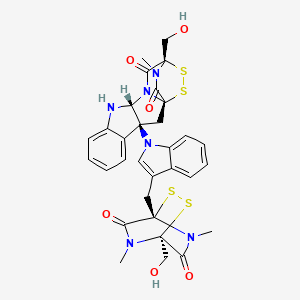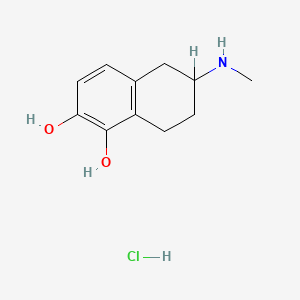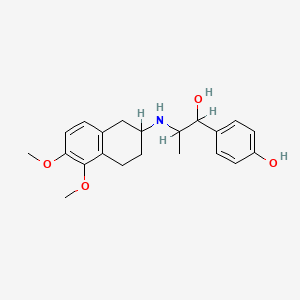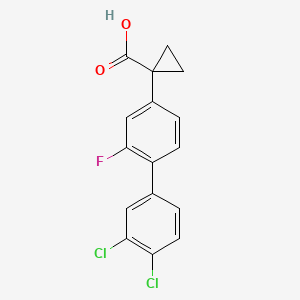![molecular formula C20H22N2O2 B1668675 {3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol CAS No. 380449-90-1](/img/structure/B1668675.png)
{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol” are not specified in the available data .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “this compound” are not available in the current data .Scientific Research Applications
Antimicrobial Activity
A significant application of {3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol derivatives is their antimicrobial properties. Kumar et al. (2012) synthesized a series of pyrazoline derivatives demonstrating good antimicrobial activity, with some compounds showing higher activity than standard drugs like ciprofloxacin and fluconazole, especially those with a methoxy group (Kumar, Meenakshi, Kumar, & Kumar, 2012). Similarly, Ashok et al. (2017) reported antimicrobial activity in synthesized methanone derivatives (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017), and Patel (2018) observed antimicrobial effects in synthesized furofused coumarines (Patel, 2018).
Synthetic Methods and Optimization
The synthesis and optimization of pyrazole derivatives, including this compound, are a critical area of research. Liu, Xu, and Xiong (2017) described the synthesis of 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates in synthesizing biologically active compounds, especially for anticancer applications (Liu, Xu, & Xiong, 2017). Trilleras et al. (2013) demonstrated an ultrasonic-promoted synthesis method for pyrazole derivatives, offering advantages like shorter reaction times and good yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Anticancer and Antitumor Potential
The derivatives of this compound have shown potential in anticancer and antitumor studies. Liu et al. (2017) emphasized the role of these derivatives as intermediates in creating small molecule inhibitors for cancer treatment, with several showing promising biological activities (Liu, Xu, & Xiong, 2017).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for their application in scientific research. Liu et al. (2005) analyzed the crystal structure of a disulfide derivative, showcasing a unique “U” conformation (Liu, Ji, Jia, Liu, & Yu, 2005). Cao et al. (2010) characterized a synthesized compound using X-ray diffraction, revealing important structural details (Cao, Dong, Shen, & Dong, 2010).
Mechanism of Action
Target of Action
Febuxostat primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, which is the final step in purine metabolism .
Mode of Action
Febuxostat inhibits xanthine oxidase, thereby reducing the production of uric acid . By decreasing uric acid levels, febuxostat helps to prevent gout, a condition characterized by painful inflammatory arthritis caused by the crystallization of uric acid within joints .
Biochemical Pathways
The inhibition of xanthine oxidase by febuxostat disrupts the purine degradation pathway, leading to a decrease in uric acid levels and an increase in the levels of hypoxanthine and xanthine . This shift can help dissolve existing urate crystals and prevent the formation of new ones, thereby alleviating the symptoms of gout .
Pharmacokinetics
Febuxostat is rapidly absorbed after oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours . It exhibits linear pharmacokinetics within the 10–120mg dose range . The drug is metabolized via glucuronidation and oxidation, with only a small fraction excreted unchanged in the urine .
Result of Action
The primary molecular effect of febuxostat is the reduction of serum uric acid concentrations . On a cellular level, this can lead to the dissolution of urate crystals in and around joints, reducing inflammation and pain associated with gout .
Action Environment
Environmental factors such as pH can influence the solubility of uric acid and thus the efficacy of febuxostat . Furthermore, factors like renal function can impact the drug’s pharmacokinetics, as febuxostat and its metabolites are primarily excreted via the kidneys .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Febuxostat works by inhibiting the activity of an enzyme called xanthine oxidase, which is responsible for the synthesis of uric acid . This inhibition reduces serum uric acid levels . Febuxostat is a potent and selective xanthine oxidase inhibitor . It decreases serum uric acid in a dose-dependent manner .
Cellular Effects
Febuxostat has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions in animal models . It also ameliorates muscle loss and lung edema .
Molecular Mechanism
Febuxostat exerts its effects at the molecular level by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid .
Temporal Effects in Laboratory Settings
The pharmacokinetics of febuxostat follow a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours when administered at daily doses of 40 mg or more . There is no significant accumulation of the drug during multiple dose administration .
Dosage Effects in Animal Models
In animal models, febuxostat treatment has been shown to induce significant reduction in body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions . Febuxostat was found to be mildly superior to allopurinol in lowering serum fasting glucose, lipids, uric acid, and antioxidant enzyme activities .
Metabolic Pathways
Febuxostat is extensively metabolized in the liver by UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) enzymes .
Transport and Distribution
Febuxostat has an oral availability of about 85%, an apparent oral clearance of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state of 48 ± 23 L . These parameters suggest that febuxostat is well distributed within the body.
properties
IUPAC Name |
[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(2)14-24-19-10-8-16(9-11-19)20-17(13-23)12-22(21-20)18-6-4-3-5-7-18/h3-12,15,23H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUGMHOBUCBBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321129 | |
| Record name | [3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
380449-90-1 | |
| Record name | [3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






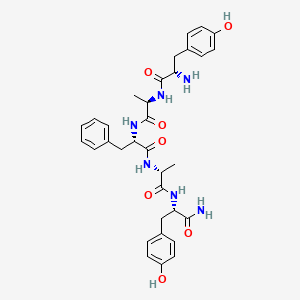
![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)


